3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate is a chemical compound with the molecular formula C19H24O3Si. It is a derivative of propanoic acid, where the hydroxyl group is protected by a tert-butyl(diphenyl)silyl group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or imidazole, which acts as a catalyst. The reaction conditions usually involve room temperature and an inert atmosphere to prevent any side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process involves the use of tert-butyl(diphenyl)silyl chloride and a suitable base, followed by purification steps such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the silyl protecting group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Compounds with different protecting groups or functional groups.
Scientific Research Applications
3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group provides steric hindrance, which protects the hydroxyl group from unwanted reactions. This protection is particularly useful in multi-step organic syntheses where selective reactions are required .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) ethers: Similar protecting groups but with different steric and electronic properties.
Trimethylsilyl (TMS) ethers: Less bulky and less stable compared to tert-butyl(diphenyl)silyl ethers.
Triisopropylsilyl (TIPS) ethers: More stable than TMS ethers but less stable than tert-butyl(diphenyl)silyl ethers.
Uniqueness
3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate is unique due to its high stability under acidic conditions and its ability to selectively protect primary hydroxyl groups. This makes it a valuable tool in complex organic syntheses where selective protection and deprotection are crucial .
Properties
CAS No. |
862415-72-3 |
---|---|
Molecular Formula |
C19H21O4Si- |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
3-[tert-butyl(diphenyl)silyl]oxy-3-oxopropanoate |
InChI |
InChI=1S/C19H22O4Si/c1-19(2,3)24(15-10-6-4-7-11-15,16-12-8-5-9-13-16)23-18(22)14-17(20)21/h4-13H,14H2,1-3H3,(H,20,21)/p-1 |
InChI Key |
PDUPFJHQDGCRSB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.